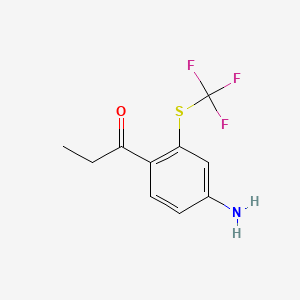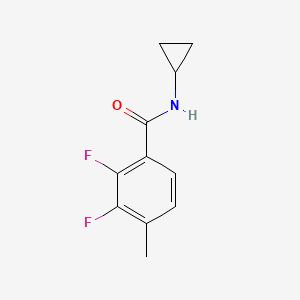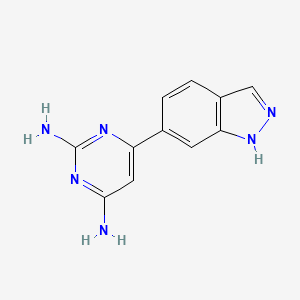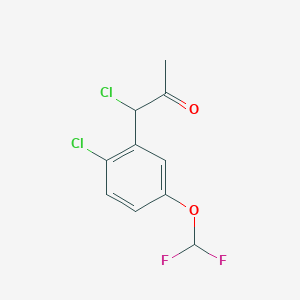
tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate is a complex organic compound with a unique structure that includes a tert-butyl group, a hydroxy group, and a phenyl group substituted with a 2-methylbutoxy side chain
Méthodes De Préparation
The synthesis of tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate can be achieved through several synthetic routes. One common method involves the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reactions . This process uses Candida antarctica lipase B (CAL-B) and results in the optically pure ®- and (S)-enantiomers. The reaction conditions typically involve a temperature of 25°C and a reaction time of 24 hours .
Analyse Des Réactions Chimiques
tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, bases like Cs2CO3, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
This compound has several scientific research applications. It serves as a key intermediate in the synthesis of chiral organoselenanes and organotelluranes, which are of interest due to their biological properties . These compounds have been investigated as inhibitors of cysteine protease, protein tyrosine phosphatase, and poliovirus 3C proteinase . Additionally, tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate is used in the preparation of enantiopure organochalcogenane precursors, which are valuable in various chemical and biological studies .
Mécanisme D'action
The mechanism of action of tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate can be compared with similar compounds such as tert-butyl (2-hydroxy-1-phenylethyl)carbamate and 5-tert-butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone) . These compounds share some structural similarities but differ in their functional groups and specific applications. The unique combination of functional groups in this compound makes it particularly valuable for certain chemical and biological studies.
Propriétés
Formule moléculaire |
C18H29NO4 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-hydroxy-1-[4-[(2S)-2-methylbutoxy]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C18H29NO4/c1-6-13(2)12-22-15-9-7-14(8-10-15)16(11-20)19-17(21)23-18(3,4)5/h7-10,13,16,20H,6,11-12H2,1-5H3,(H,19,21)/t13-,16?/m0/s1 |
Clé InChI |
MZNPOHQJFKGUBR-KNVGNIICSA-N |
SMILES isomérique |
CC[C@H](C)COC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C |
SMILES canonique |
CCC(C)COC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)

![N-cyclopropyl-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide hydrochloride](/img/structure/B14040434.png)





![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)




